molecular formula C17H13ClN2O4 B10770107 XK-469 free acid, (R)- CAS No. 157542-91-1

XK-469 free acid, (R)-

Cat. No.: B10770107
CAS No.: 157542-91-1
M. Wt: 344.7 g/mol
InChI Key: NUQZXROIVGBRGR-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes:: The synthetic route to XK469 involves the following steps:

    Halogenation: Starting from the parent compound, a halogen (e.g., chlorine) is introduced at the 7-position of the quinoxaline ring.

    Etherification: The halogenated quinoxaline is then coupled with a phenoxypropionic acid derivative to form R(+)XK469.

Reaction Conditions:: Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer. the overall strategy remains consistent.

Industrial Production:: Details regarding large-scale industrial production methods are not widely available due to XK469’s investigational status. Further research and development are needed to optimize its synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions:: XK469 undergoes several chemical reactions, including:

    Oxidation: XK469 can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituents on the quinoxaline ring can be replaced.

    Other Transformations: XK469 may participate in additional reactions specific to its functional groups.

Common Reagents and Conditions::

    Halogenating Agents: Used for halogenation at the 7-position.

    Acids and Bases: Employed during etherification steps.

    Catalysts: Facilitate specific transformations.

Major Products:: The major products formed during XK469 synthesis include R(+)XK469 itself and any intermediates generated during the reaction sequence.

Scientific Research Applications

R(+)XK469 has shown promise in various fields:

    Chemistry: Its unique structure and reactivity make it a valuable tool for studying quinoxaline derivatives.

    Biology: XK469’s selective cytotoxicity warrants investigation as an anticancer agent.

    Medicine: Clinical trials explore its efficacy against solid tumors.

    Industry: Potential applications in drug development and cancer therapy.

Mechanism of Action

XK469 exerts its effects through multiple pathways:

    Topoisomerase IIβ Inhibition: It selectively inhibits topoisomerase IIβ, disrupting DNA replication and repair.

    Cell Cycle Arrest: XK469 induces G2-M cell cycle arrest via p53-dependent and -independent pathways.

Comparison with Similar Compounds

While XK469 shares structural features with other quinoxaline derivatives, its unique halogenation pattern at the 7-position contributes to its potent anticancer activity. Similar compounds include analogues of the herbicide Assure, but XK469 stands out due to its effectiveness against multidrug-resistant tumors .

Properties

CAS No.

157542-91-1

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

NUQZXROIVGBRGR-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

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